Pyrrolidin-1-yl(quinolin-8-yl)methanone

Description

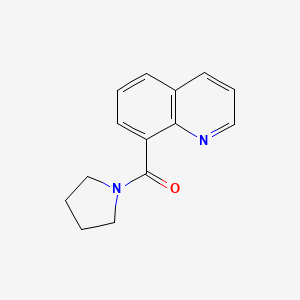

Pyrrolidin-1-yl(quinolin-8-yl)methanone is a quinoline-derived compound featuring a pyrrolidine moiety linked via a ketone group at the 8-position of the quinoline ring. Quinoline derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . 1) highlight common synthetic strategies involving Mannich reactions or nucleophilic substitutions with paraformaldehyde and amines under reflux conditions .

The 8-position substitution on quinoline is structurally significant, as it may influence electronic effects (e.g., resonance stabilization) and steric interactions compared to other positional isomers (e.g., 4-substituted derivatives) .

Properties

IUPAC Name |

pyrrolidin-1-yl(quinolin-8-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c17-14(16-9-1-2-10-16)12-7-3-5-11-6-4-8-15-13(11)12/h3-8H,1-2,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBVEAFDZGNQOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Different Amine Substituents

Replacing the pyrrolidine group with other amines alters physicochemical and pharmacological properties:

| Compound Name | Amine Group | Molecular Formula | Molecular Weight (g/mol) | Key Features | Reference |

|---|---|---|---|---|---|

| Pyrrolidin-1-yl(quinolin-8-yl)methanone | Pyrrolidin-1-yl | C₁₄H₁₄N₂O | 226.28 (calculated) | Five-membered ring; moderate basicity | - |

| 8-methyl-2-(pyridin-3-yl)quinolin-4-ylmethanone | 3,5-Dimethylpiperidin-1-yl | C₂₃H₂₅N₃O | 359.47 | Bulky substituent; enhanced steric effects | |

| 5-(morpholinomethyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol | Morpholine | C₂₀H₂₅N₃O₂ | 339.43 (calculated) | Oxygen atom improves solubility |

- Pyrrolidine vs.

- Piperidine Derivatives : Bulkier amines like 3,5-dimethylpiperidine may enhance target selectivity due to steric hindrance .

Positional Isomers on the Quinoline Ring

Substitution at the 4- vs. 8-position impacts electronic and spatial properties:

- 4-Substituted Derivatives : Often exhibit stronger π-π stacking interactions due to planar aromatic systems, as seen in crystal structures of related compounds .

- 8-Substituted Derivatives: May exhibit unique binding modes in biological systems due to steric constraints near the quinoline nitrogen.

Physicochemical Properties

Data for select compounds are summarized below:

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Calculated LogP | Reference |

|---|---|---|---|---|

| 4-Methylquinoline (Lepidine) | 9–10 | 261–263 | 2.58 | |

| 7-chloro-8-methyl-2-(pyridin-3-yl)quinolin-4-ylmethanone | - | - | 3.91 (predicted) | |

| This compound | - | - | 2.34 (predicted) | - |

- Lipophilicity: this compound has a predicted LogP of ~2.34, indicating moderate membrane permeability. Chlorinated derivatives (e.g., Y203-3645) show higher LogP values, favoring CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.